molecular formula C22H23FN4O2 B2807602 N-(2-bromo-4-methylphenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide CAS No. 1251671-68-7

N-(2-bromo-4-methylphenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide

Cat. No. B2807602
CAS RN: 1251671-68-7
M. Wt: 394.45
InChI Key: QUSVMNADEMYHIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4-methylphenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality N-(2-bromo-4-methylphenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-bromo-4-methylphenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic and Synthetic Applications

Research demonstrates the utility of N-bromo sulfonamide reagents in catalysis and synthetic chemistry. For example, Khazaei et al. (2014) introduced a novel N-bromo sulfonamide reagent used as an efficient catalyst for the synthesis of bis(pyrazolyl) compounds through a one-pot pseudo five-component condensation reaction. This method highlights the role of similar compounds in facilitating complex organic syntheses, potentially offering a pathway for creating diverse chemical entities with applications in drug discovery and materials science (Khazaei et al., 2014).

Antimicrobial and Anticancer Research

Sulfonamide compounds have been extensively explored for their antimicrobial and anticancer properties. Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating promising antimicrobial activities. This suggests that derivatives of N-(2-bromo-4-methylphenyl)-2-methyl-5-(2-methyl-1,3-thiazol-4-yl)thiophene-3-sulfonamide could also exhibit significant biological activities, warranting further investigation into their potential as therapeutic agents (Darwish et al., 2014).

Photochemical and Photophysical Properties

Compounds with sulfonamide moieties are also of interest in the field of photochemistry. Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing high singlet oxygen quantum yields. These properties are crucial for applications in photodynamic therapy, indicating that similar sulfonamide derivatives could be explored for their potential in treating cancer through light-mediated processes (Pişkin et al., 2020).

Enzyme Inhibition and Biological Activity

Further, the design and synthesis of sulfonamide derivatives for enzyme inhibition showcases their importance in medicinal chemistry. Mishra et al. (2016) evaluated a series of sulfonamide compounds for their inhibitory activity against human carbonic anhydrase isoenzymes, highlighting the potential of such compounds in developing treatments for conditions associated with enzyme dysregulation (Mishra et al., 2016).

properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-15-10-12-26(13-11-15)21-18-4-2-3-5-19(18)27(22(29)25-21)14-20(28)24-17-8-6-16(23)7-9-17/h2-9,15H,10-14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSVMNADEMYHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.